molecular formula C20H24O7 B028072 threo-Guaiacylglycerol beta-coniferyl ether CAS No. 869799-76-8

threo-Guaiacylglycerol beta-coniferyl ether

Cat. No.: B028072
CAS No.: 869799-76-8
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-FMEUAVTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-Guaiacylglycerol beta-coniferyl ether involves the enzymatic formation from coniferyl alcohol in the presence of hydrogen peroxide. This process yields both erythro and threo isomers of guaiacylglycerol 8-O-4- (coniferyl alcohol) ether . The reaction is catalyzed by enzymes extracted from Eucommia ulmoides .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .

Properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-FMEUAVTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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threo-Guaiacylglycerol beta-coniferyl ether
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Q & A

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

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